(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol

mGlu4 positive allosteric modulator antipsychotic blood-brain barrier penetration

Choose (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol for your CNS drug discovery and SIRT2-targeted programs. The ortho-chlorophenyl substitution on the 1,2,4-oxadiazole core provides distinct electronic and steric properties essential for reproducible mGlu4 PAM synthesis and selective binding. Unlike generic oxadiazole scaffolds, this specific methanol derivative enables efficient SAR expansion and high-yield derivatization. Confirmed brain penetration and in vivo efficacy make it a superior starting point for lead optimization. Ensure batch-to-batch consistency and reliable supply for your research pipeline.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
CAS No. 188878-36-6
Cat. No. B1646986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol
CAS188878-36-6
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NOC(=N2)CO)Cl
InChIInChI=1S/C9H7ClN2O2/c10-7-4-2-1-3-6(7)9-11-8(5-13)14-12-9/h1-4,13H,5H2
InChIKeyZFJFJILPELYHKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol (CAS 188878-36-6): A Versatile 1,2,4-Oxadiazole Building Block for Medicinal Chemistry and Procurement


(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing oxygen and nitrogen atoms . It features a 2-chlorophenyl substituent at the 3-position and a methanol group at the 5-position, giving it a molecular formula of C9H7ClN2O2 and a molecular weight of 210.62 g/mol . The compound is primarily employed as a key intermediate in pharmaceutical research, with demonstrated utility in synthesizing bioactive molecules targeting neurological disorders and other therapeutic areas .

Why (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Despite the structural similarity among 1,2,4-oxadiazole derivatives, the specific substitution pattern of (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol dictates its unique reactivity and biological profile. The presence of the ortho-chlorophenyl group significantly influences electronic distribution and steric hindrance, leading to distinct binding affinities and functional activities compared to para-chlorophenyl or unsubstituted phenyl analogs [1]. Even minor modifications, such as replacing the methanol moiety with a methanamine or thiol group, can drastically alter the compound's pharmacokinetic properties and target engagement [2]. Generic substitution with a less-defined oxadiazole scaffold therefore introduces unacceptable variability in assay outcomes and downstream synthetic yields, compromising reproducibility in research and development pipelines.

Quantitative Differentiation of (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol: Head-to-Head and Cross-Study Evidence


Ortho-Chlorophenyl vs. Para-Chlorophenyl: Impact on mGlu4 PAM Potency and CNS Penetration

A derivative containing the (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol core structure, when elaborated to N-(3-chloro-4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)phenyl)picolinamide, demonstrated significantly improved in vivo brain penetration compared to its para-chlorophenyl analog. While the ortho-chloro derivative achieved a maximum brain concentration of 949.76 ng/mL after intraperitoneal administration in mice [1], the corresponding para-chlorophenyl compound exhibited markedly lower brain exposure, underscoring the critical role of the ortho-chloro substitution in facilitating blood-brain barrier transport.

mGlu4 positive allosteric modulator antipsychotic blood-brain barrier penetration

Methanol vs. Methanamine Substituent: Divergent Pharmacological Profiles and Enzyme Inhibition Potency

The (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol core can be derivatized to a methanamine analog, which itself exhibits distinct biological activity. For instance, the derivative N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide displays an IC50 of 0.025 µM (25 nM) in a specific enzyme inhibition assay [1]. While the exact target is not specified in the public entry, this potent activity contrasts with the primary utility of the methanol-containing parent compound as a synthetic intermediate, highlighting how subtle functional group changes drastically alter biological function.

enzyme inhibition structure-activity relationship lead optimization

Selectivity Profile of Ortho-Chlorophenyl Oxadiazoles: Preferential Group III mGlu Receptor Modulation

A series of 1,2,4-oxadiazole derivatives built upon the ortho-chlorophenyl scaffold exhibited a clear selectivity profile, acting as Group III-preferring mGlu receptor agents [1]. These compounds displayed positive allosteric modulatory (PAM) activity at mGlu4 (EC50 = 282-656 nM) and modulated mGlu7 and mGlu8 receptors, while showing no activity at mGlu1, mGlu2, or mGlu5 receptors [1]. This selectivity contrasts with many other oxadiazole-based mGlu modulators that often exhibit broader activity across multiple groups, thereby increasing the risk of off-target effects.

mGlu receptor selectivity off-target effects CNS safety pharmacology

Antipsychotic-Like Efficacy In Vivo: Ortho-Chlorophenyl Oxadiazole Derivatives vs. Clozapine and ADX88178

In the DOI-induced head twitch test, a predictive model of antipsychotic activity, compound 62 (N-(4-(5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl)-3-methylphenyl)picolinamide), which contains the (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol core structure, produced effects comparable to the atypical antipsychotic clozapine and superior to those reported for the selective mGlu4 PAM ADX88178 [1]. This in vivo efficacy benchmark provides a direct comparison against both a clinical gold standard and a tool compound from the same target class.

antipsychotic efficacy in vivo pharmacology DOI-induced head twitch

Favorable Early Safety Profile: Lack of hERG and Mutagenicity Signals

A key advantage of the ortho-chlorophenyl 1,2,4-oxadiazole series is its demonstrated lack of activity at the hERG potassium channel and a negative result in the mini-AMES test for mutagenicity [1]. This is in stark contrast to many CNS-active compounds that frequently carry hERG liability, which can lead to QT prolongation and cardiotoxicity. The absence of these early safety flags significantly de-risks further development and provides a tangible advantage over other CNS-targeted chemical series.

hERG liability cardiotoxicity genotoxicity drug safety

Crystallographic Validation of 1,2,4-Oxadiazole Binding Mode in SIRT2

The 1,2,4-oxadiazole scaffold, as represented by the closely related compound 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-ol, has been structurally characterized in complex with human SIRT2 at 1.89 Å resolution (PDB: 5MAR) [1]. This high-resolution structure provides an atomic-level understanding of the binding interactions within the enzyme's active site, a critical piece of information for structure-based drug design that is not available for many other oxadiazole isomers (e.g., 1,3,4-oxadiazoles) targeting the same enzyme.

X-ray crystallography SIRT2 inhibitor structural biology

Optimal Scientific and Industrial Applications for (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol Based on Quantitative Evidence


Medicinal Chemistry Campaigns Targeting Group III mGlu Receptors for CNS Disorders

The (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol scaffold is ideally suited for the synthesis of positive allosteric modulators (PAMs) of Group III metabotropic glutamate receptors, particularly mGlu4 [1]. The evidence of high brain penetration, robust in vivo antipsychotic-like efficacy comparable to clozapine, and a clean selectivity profile against other mGlu groups makes it a superior starting point for CNS drug discovery in schizophrenia, anxiety, and related disorders [1]. The favorable early safety profile further enhances its attractiveness for lead optimization [1].

Structure-Based Design of SIRT2 Inhibitors for Cancer and Neurodegeneration

Given the availability of a high-resolution co-crystal structure of a close analog bound to human SIRT2 (PDB: 5MAR), this compound and its derivatives are valuable for structure-guided drug design targeting SIRT2 [2]. Researchers can leverage this structural data to rationally design more potent and selective inhibitors, which have potential applications in hepatocellular cancer and neurodegenerative diseases where SIRT2 is implicated. This provides a distinct advantage over other oxadiazole classes lacking such detailed structural information.

Development of Potent Enzyme Inhibitors via Functional Group Derivatization

The (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol core serves as a versatile intermediate for generating diverse compound libraries. Derivatization of the methanol group to a methanamine and subsequent elaboration to sulfonamides can yield potent enzyme inhibitors, as exemplified by an analog with an IC50 of 25 nM [3]. This modular approach allows for rapid exploration of structure-activity relationships (SAR) across multiple target classes, making it a cost-effective choice for broad-spectrum hit-to-lead campaigns.

Chemical Probe Synthesis for Target Validation in Neuroscience

Due to its established in vivo CNS activity and favorable drug-like properties, derivatives of (3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol are well-suited for creating high-quality chemical probes to study mGlu4 receptor function in vivo [1]. The documented brain penetration and behavioral efficacy allow for robust target validation studies in animal models of psychiatric disease, providing critical data to support or invalidate therapeutic hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.